1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Description
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2 |
InChI Key |
YKBDQANCKGOTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Phenylacetone Derivatives
A common starting point is 1-phenyl-2-propanone (phenylacetone), which undergoes bromination at the para position of the phenyl ring to yield 1-(4-bromophenyl)ethan-1-one derivatives. This bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to ensure regioselectivity.
Example Synthetic Route from Literature
A relevant synthetic pathway reported involves:
- Preparation of phenacyl bromide from 1-(4-bromophenyl)ethan-1-one through bromination at the alpha position of the ketone.
- Reaction of this phenacyl bromide with pyrrolidine or primary amines in the presence of a base (e.g., sodium bicarbonate) in ethanol at elevated temperatures (~70 °C) to form the corresponding amino ketone.
- Purification by recrystallization to obtain the target compound with high yield.
This method benefits from mild reaction conditions and good selectivity.
Alternative Synthetic Strategies
Donor–Acceptor Cyclopropane Ring Opening
Recent advances include the use of donor–acceptor cyclopropanes bearing ester groups, which upon Lewis acid-catalyzed ring opening with primary amines followed by lactamization and dealkoxycarbonylation, yield substituted pyrrolidin-2-ones. This method offers a versatile and straightforward route to 1,5-substituted pyrrolidin-2-ones, which can be adapted for the synthesis of 1-(4-bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one analogs.
Reduction and Cyclization Methods
Other approaches involve reduction of nitro-substituted precursors followed by cyclization to form the pyrrolidinone ring. For example, ethyl 3-(4-bromophenyl)-4-nitrobutanoate can be reduced with zinc in acidic ethanol, followed by treatment with sodium ethoxide to induce cyclization and yield 4-(4-bromophenyl)pyrrolidin-2-one derivatives. Although this is a related compound, modifications can tailor the synthesis toward the target ethanone.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination + Nucleophilic substitution | 1-Phenyl-2-propanone, bromine, pyrrolidine | Bromination (Br2 or NBS), ethanol, base, 70 °C | 70-85 | Selective para-bromination, mild conditions |
| Donor–Acceptor Cyclopropane Opening | Donor–acceptor cyclopropane, primary amine | Lewis acid catalyst, reflux in toluene, acetic acid | Moderate | One-pot operation, versatile for substituted derivatives |
| Nitrobutanoate Reduction & Cyclization | Ethyl 3-(4-bromophenyl)-4-nitrobutanoate | Zn/HCl in ethanol, NaOEt, 0-20 °C | ~61 | Multi-step, involves reduction and lactamization |
Research Findings and Considerations
- The presence of the bromine atom on the phenyl ring enhances the compound's reactivity, facilitating further functionalization or biological activity.
- Pyrrolidin-2-yl substitution contributes to the compound's interaction with biological targets, making the synthetic route's efficiency and purity critical.
- The choice of synthetic method depends on factors such as availability of starting materials, desired yield, scalability, and functional group tolerance.
- Recent methodologies emphasize one-pot reactions and mild conditions to improve practicality and reduce byproducts.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-(pyrrolidin-2-YL)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)pyrrolidin-2-one
- Structure : Replaces the pyrrolidin-2-yl group with a pyrrolidin-2-one (lactam) ring.
- Key Differences: The lactam introduces a carbonyl group, enhancing hydrogen-bonding capacity compared to the secondary amine in the target compound .
- Synthesis : Prepared via cyclization or oxidation reactions, differing from the multi-step protocols used for pyrrolidin-2-yl derivatives.
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
Schiff Base Derivatives with Nitroimidazole
- Structure: Example: (E)-N’-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide.
- Key Differences :
Spectroscopic and Analytical Data
Biological Activity
1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, also known by its CAS number 1520848-93-4, is a compound with potential biological activities that warrant detailed exploration. This compound features a bromophenyl moiety and a pyrrolidine ring, which are known to influence its pharmacological properties.
- Molecular Formula : C12H14BrNO
- Molecular Weight : 268.15 g/mol
- CAS Number : 1520848-93-4
Biological Activity Overview
Research indicates that compounds containing pyrrolidine and bromophenyl groups exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific biological activity of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one has been assessed in several studies.
Antibacterial Activity
Studies have shown that derivatives of pyrrolidine exhibit significant antibacterial properties. For instance, in vitro tests demonstrated that certain pyrrolidine derivatives possess minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as bromine, is believed to enhance these activities.
Table 1: Antibacterial Activity of Related Pyrrolidine Compounds
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one | TBD | S. aureus, E. coli |
| Sodium pyrrolidide | 0.0039 | S. aureus, E. coli |
| 2,6-dipyrrolidino-1,4-dibromobenzene | 0.025 | Various Gram-positive |
Antifungal Activity
The antifungal potential of similar compounds has also been explored, with some studies indicating efficacy against various fungal strains. The structural features of these compounds contribute to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
The biological activity of 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is likely attributed to its interaction with specific biological targets:
- Cell Membrane Disruption : Compounds with a bromophenyl group may integrate into cellular membranes, altering permeability.
- Enzyme Inhibition : The pyrrolidine ring may interact with enzyme active sites, inhibiting key metabolic processes.
Case Studies and Research Findings
A recent study evaluated the antibacterial effects of various pyrrolidine derivatives, including those similar to 1-(4-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one. The results indicated that the presence of electron-withdrawing groups like bromine significantly increased antibacterial activity compared to their non-brominated counterparts .
Another investigation focused on the synthesis of new pyrrole derivatives and their pharmacological evaluation, highlighting the role of nitrogen heterocycles in enhancing bioactivity . These findings suggest that modifications to the structure can lead to improved efficacy against bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
